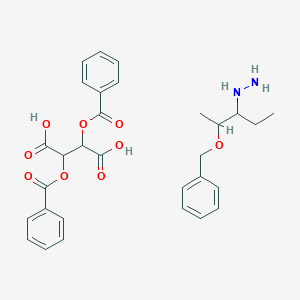
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one is a fluorinated organic compound with the molecular formula C13H8F8O. This compound is characterized by the presence of eight fluorine atoms and a phenyl group attached to a hept-2-en-1-one backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one typically involves the following steps:
Fluorination Reaction: The introduction of fluorine atoms into the hept-2-en-1-one backbone is achieved through a fluorination reaction. This can be done using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the fluorinated hept-2-en-1-one in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced chemical and physical properties.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the effects of fluorination on biological activity.
Medicine: Research into the potential medicinal applications of fluorinated compounds includes the development of new pharmaceuticals with improved efficacy and reduced side effects. This compound is investigated for its potential use in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one involves its interaction with molecular targets and pathways in chemical and biological systems. The fluorine atoms in the compound enhance its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one can be compared with other similar fluorinated compounds, such as:
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: This compound has a similar fluorinated structure but lacks the phenyl group and the double bond present in this compound.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: This compound also has a similar fluorinated structure but contains two hydroxyl groups instead of the phenyl group and the double bond.
1,1’-Biphenyl-4,4’-dicarboxaldehyde, 2,2’,3,3’,5,5’,6,6’-octafluoro-: This compound has a biphenyl structure with eight fluorine atoms, making it structurally different from this compound.
The uniqueness of this compound lies in its combination of a highly fluorinated hept-2-en-1-one backbone with a phenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBQUHNJLALFTN-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)
